molecular formula C11H15NO2 B3097148 N-methoxy-N-methyl-2-(4-methylphenyl)acetamide CAS No. 130236-78-1

N-methoxy-N-methyl-2-(4-methylphenyl)acetamide

Cat. No. B3097148
CAS RN: 130236-78-1
M. Wt: 193.24 g/mol
InChI Key: ZARKZIQSDVIDGY-UHFFFAOYSA-N
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Description

“N-methoxy-N-methyl-2-(4-methylphenyl)acetamide” is a chemical compound with the molecular formula C11H15NO2 . It is also known as Acetaminophen di-methyl derivative, N- (4-Methoxyphenyl)-N-methylacetamide, Acetaminophen, bis-Me, p-Methoxy-N-methylacetanilide, p-Acetanisidide, N-methyl-, Acetaminophen, bis-methyl-, and Acetaminophen Me .


Molecular Structure Analysis

The molecular structure of “N-methoxy-N-methyl-2-(4-methylphenyl)acetamide” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

“N-methoxy-N-methyl-2-(4-methylphenyl)acetamide” has a molecular weight of 193.242 Da . The average mass is 179.216 Da and the monoisotopic mass is 179.094635 Da .

Scientific Research Applications

Metabolism and Bioactivation

  • N-methoxy-N-methyl-2-(4-methylphenyl)acetamide, as a part of chloroacetamide herbicides like acetochlor and metolachlor, undergoes metabolic activation. This process leads to DNA-reactive products in liver microsomes of both rats and humans. This study highlights the significant metabolic pathways of these herbicides and their intermediates in liver microsomes (Coleman et al., 2000).

Herbicide Activity and Environmental Impact

  • The herbicidal activity of compounds like acetochlor and metolachlor, which include N-methoxy-N-methyl-2-(4-methylphenyl)acetamide, was examined in relation to wheat straw and irrigation. Their retention and efficacy are affected by these environmental factors, indicating the importance of environmental conditions in the application of such herbicides (Banks & Robinson, 1986).

Soil Adsorption and Bioactivity

  • The study of alachlor and metolachlor's adsorption in soil reveals that soil properties significantly influence the efficacy and mobility of these herbicides. This research aids in understanding how such compounds behave in different soil environments, which is crucial for effective and safe agricultural applications (Peter & Weber, 1985).

Fungal Metabolism of Metolachlor

  • Research on the fungus Cunninghamella elegans demonstrates its ability to metabolize metolachlor, leading to multiple site oxidation. This study is significant in understanding the environmental degradation and the role of microorganisms in the breakdown of such herbicides (Pothuluri et al., 1997).

Photodegradation in Water

  • The photodegradation of metolachlor in water was studied to determine its stability and breakdown under sunlight. This research is critical for assessing the environmental impact and degradation pathways of such herbicides in aquatic systems (Kochany & Maguire, 1994).

properties

IUPAC Name

N-methoxy-N-methyl-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9-4-6-10(7-5-9)8-11(13)12(2)14-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARKZIQSDVIDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N(C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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